2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid is a heterocyclic compound that features a chloroimidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with a suitable thiol reagent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution at the 2-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets. The chloroimidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
Uniqueness
2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid is unique due to the presence of both a chloroimidazo[1,2-a]pyridine core and a thiol group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9ClN2O2S |
---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H9ClN2O2S/c11-7-1-2-9-12-8(4-13(9)3-7)5-16-6-10(14)15/h1-4H,5-6H2,(H,14,15) |
InChI Key |
MZUFYIJUSIHQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.